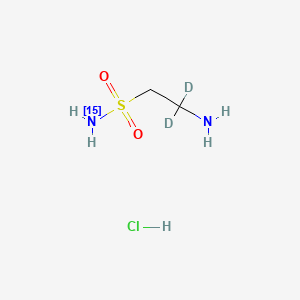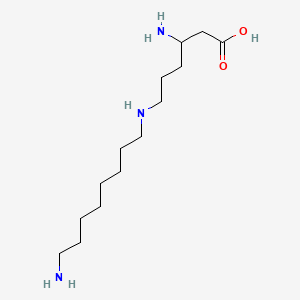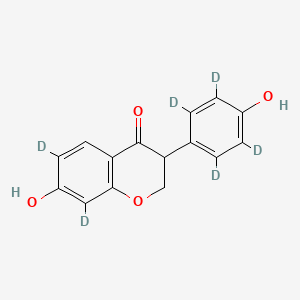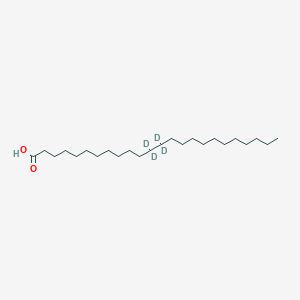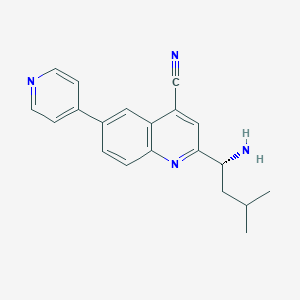
Aak1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aak1-IN-3 is a novel inhibitor targeting Adaptor Associated Kinase 1 (AAK1), a member of the Ark1/Prk1 family of serine/threonine kinases. AAK1 plays a crucial role in modulating receptor endocytosis by binding clathrin and regulating the function of the adaptor protein 2 (AP2) complex . AAK1 inhibitors have shown potential in treating various diseases, including neuropathic pain, viral infections, and neurological disorders .
Méthodes De Préparation
The synthesis of Aak1-IN-3 involves a series of chemical reactions, starting with the preparation of key intermediates. One common synthetic route includes the use of pyrrolo[2,1-f][1,2,4]triazine-based compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Aak1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Aak1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of AAK1 in cellular signaling pathways . In biology, it is used to investigate the effects of AAK1 inhibition on receptor endocytosis and other cellular processes . In medicine, this compound has shown potential as a therapeutic agent for treating neuropathic pain, viral infections, and neurological disorders . In industry, it is used in drug discovery programs to develop new AAK1 inhibitors with improved efficacy and selectivity .
Mécanisme D'action
Aak1-IN-3 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the AP2 complex and other substrates . This inhibition disrupts receptor endocytosis and other cellular processes regulated by AAK1 . The molecular targets and pathways involved include the phosphorylation of AP2M1 and the modulation of clathrin-mediated endocytosis .
Comparaison Avec Des Composés Similaires
Aak1-IN-3 is unique compared to other AAK1 inhibitors due to its specific chemical structure and binding affinity . Similar compounds include TIM-063 and TIM-098a, which also target AAK1 but differ in their chemical properties and selectivity . This compound has shown improved potency and selectivity compared to these compounds, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C20H20N4 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m1/s1 |
Clé InChI |
FMNWOBLAZAYOSG-GOSISDBHSA-N |
SMILES isomérique |
CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
SMILES canonique |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
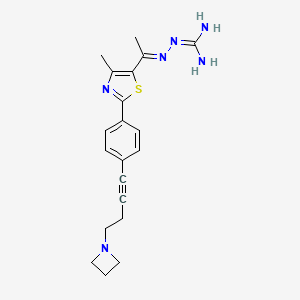
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
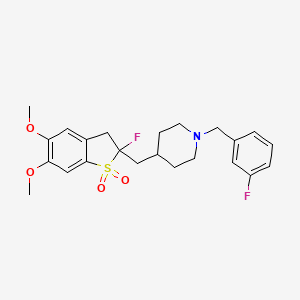
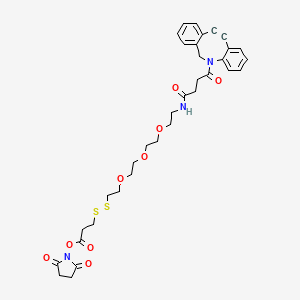
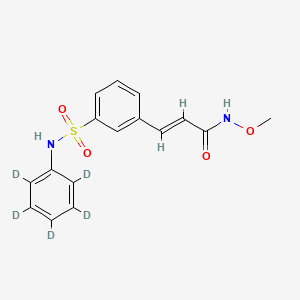
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
